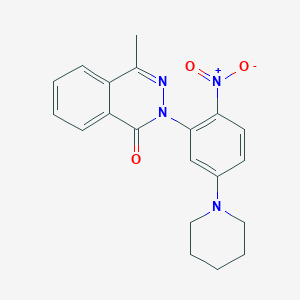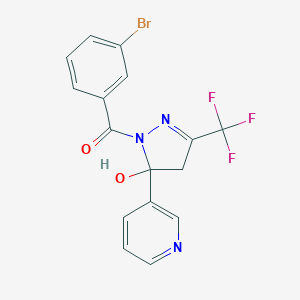![molecular formula C28H36O8 B392642 ETHYL 2-{4-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-2-METHOXYPHENOXY}ACETATE](/img/structure/B392642.png)
ETHYL 2-{4-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-2-METHOXYPHENOXY}ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-{4-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-2-METHOXYPHENOXY}ACETATE is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{4-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-2-METHOXYPHENOXY}ACETATE involves several steps. One common method includes the acylation of dimedone with acetic anhydride to form 2-acetyldimedone. This intermediate is then reacted with various reagents to introduce the necessary functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as 4-dimethylaminopyridine (DMAP) and bases like triethylamine can enhance the efficiency of the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 2-{4-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-2-METHOXYPHENOXY}ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones and aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, which is used for the cleavage of protecting groups, and acetic anhydride for acylation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce carboxylic acids, while reduction reactions can yield alcohols.
Wissenschaftliche Forschungsanwendungen
ETHYL 2-{4-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-2-METHOXYPHENOXY}ACETATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its ability to interact with various biomolecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of ETHYL 2-{4-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-2-METHOXYPHENOXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound can enhance the bioavailability of drugs by increasing their lipophilicity, allowing for better passive membrane diffusion . This can lead to improved therapeutic effects and reduced enzymatic degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl: An amino-protecting group used in peptide synthesis.
N-Dde Lipoamino Acids: Compounds that enhance drug bioavailability by increasing lipophilicity.
Uniqueness
ETHYL 2-{4-[(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-2-METHOXYPHENOXY}ACETATE is unique due to its complex structure and the presence of multiple functional groups, which allow for a wide range of chemical reactions and applications. Its ability to enhance drug bioavailability makes it particularly valuable in medicinal chemistry.
Eigenschaften
Molekularformel |
C28H36O8 |
|---|---|
Molekulargewicht |
500.6g/mol |
IUPAC-Name |
ethyl 2-[4-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-2-methoxyphenoxy]acetate |
InChI |
InChI=1S/C28H36O8/c1-7-35-23(33)15-36-21-9-8-16(10-22(21)34-6)24(25-17(29)11-27(2,3)12-18(25)30)26-19(31)13-28(4,5)14-20(26)32/h8-10,24-25,31H,7,11-15H2,1-6H3 |
InChI-Schlüssel |
MSOVVXZQLZIHJC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C(C2C(=O)CC(CC2=O)(C)C)C3=C(CC(CC3=O)(C)C)O)OC |
Kanonische SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C(C2C(=O)CC(CC2=O)(C)C)C3=C(CC(CC3=O)(C)C)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(4-Methylphenyl)sulfonyl]oxy}-2-(4,6,6-trimethyl-3-phenyl-2-thioxohexahydro-4-pyrimidinyl)phenyl 4-methylbenzenesulfonate](/img/structure/B392559.png)

![2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B392564.png)
![5-AMINO-3-[(1Z)-2-{4-[(1Z)-2-(5-AMINO-4-CYANO-1-PHENYL-1H-PYRAZOL-3-YL)-2-CYANOETH-1-EN-1-YL]PHENYL}-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B392565.png)
![2,2-DIMETHYL-5-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B392568.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B392571.png)
![2-{2-chloro-4-hydroxy-5-nitrobenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B392573.png)
![N-[1-(ADAMANTAN-1-YL)ETHYL]-5-(4-METHYLPIPERAZIN-1-YL)-2-NITROANILINE](/img/structure/B392574.png)

![N'-[5-nitro-2,4-di(1-piperidinyl)benzylidene]-2-(5-phenyl-1H-tetraazol-1-yl)acetohydrazide](/img/structure/B392577.png)
![2-CHLORO-N-[2-({[(3-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE](/img/structure/B392578.png)
![1-[2-(1-Azepanyl)-2-oxoethylidene]-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B392579.png)

![2-({6-[(5-bromo-2-hydroxybenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B392581.png)
